Product packaging for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate(Cat. No.:CAS No. 84186-23-2)

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Cat. No.: B1363428
CAS No.: 84186-23-2
M. Wt: 219.21 g/mol
InChI Key: HAYFYQCUACVOEL-JXMROGBWSA-N
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Description

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) is a fluorinated acrylate ester with a molecular formula of C12H10FNO2 and a molecular weight of 219.21 g/mol . It is offered for research use only and is not intended for diagnostic or therapeutic applications. This compound is characterized as an (E)-isomer, a configuration that is often favored in such structures due to steric considerations . As a building block in organic synthesis, its structure features multiple reactive sites, including an electron-deficient acrylate double bond, a cyano group, and a fluorinated aromatic ring, making it a versatile precursor or intermediate . While specific biological data for this 2-fluorophenyl analog is limited, structurally related fluorinated cyanoacrylates have been identified as key synthons in the preparation of quinoline-3-carbonitrile derivatives, which are scaffolds evaluated for potential antitumor activity and for the treatment of conditions like rheumatoid arthritis . The presence of several potential coordination groups also suggests possible utility in the field of coordination chemistry for constructing supramolecular assemblies or metal-organic frameworks, stabilized by various noncovalent interactions . Researchers value this compound for its ability to incorporate both fluorine and cyano functionalities into more complex molecules, which can be critical in medicinal chemistry and materials science. The product should be stored in an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10FNO2 B1363428 Ethyl 2-cyano-3-(2-fluorophenyl)acrylate CAS No. 84186-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYFYQCUACVOEL-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cyanoacrylate Ester Chemistry

Cyanoacrylate esters are a well-established class of organic compounds, most famously recognized for their application as rapid-setting adhesives, commonly known as "superglues". Their chemical reactivity is characterized by the electron-deficient double bond, which is highly susceptible to nucleophilic attack. This inherent reactivity is the basis for their polymerization into strong adhesive films.

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is a member of this family, sharing the core cyanoacrylate structure. However, the presence of the 2-fluorophenyl group significantly modifies its electronic properties and steric profile compared to simpler alkyl cyanoacrylates. The fluorine atom, being highly electronegative, exerts an inductive electron-withdrawing effect, further activating the double bond towards nucleophilic addition. This enhanced reactivity makes it a particularly interesting subject of study for synthetic chemists.

Significance As a Versatile Synthetic Intermediate and Research Scaffold

The true significance of ethyl 2-cyano-3-(2-fluorophenyl)acrylate in contemporary research lies in its utility as a versatile synthetic intermediate and a research scaffold for the development of novel compounds with potential biological activity. Its trifunctional nature—possessing an ester, a nitrile, and an activated alkene—provides multiple reaction sites for chemical modification.

One of the most prominent applications of this compound is in the synthesis of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives. The reaction of ethyl 2-cyano-3-(aryl)acrylates with thiourea (B124793), for instance, leads to the formation of pyrimidine thiones, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fluorinated phenyl group in this compound is often incorporated to enhance the pharmacological properties of the resulting heterocyclic systems.

Furthermore, the activated double bond in this compound makes it an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles, enabling the construction of complex molecular frameworks. This reactivity is a cornerstone of its role as a scaffold, providing a foundational structure upon which other chemical moieties can be strategically added to explore structure-activity relationships in drug discovery programs.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Established Synthetic Pathways

The formation of this compound is predominantly accomplished via the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This approach involves the reaction of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 2-fluorobenzaldehyde (B47322).

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of this compound. The reaction's success hinges on the appropriate choice of catalysts and reaction conditions to ensure high yield and selectivity.

A variety of catalytic systems have been effectively utilized for the Knoevenagel condensation to produce substituted cyanoacrylates. These systems often employ a basic catalyst to facilitate the deprotonation of the active methylene group of ethyl cyanoacetate, thereby initiating the condensation with 2-fluorobenzaldehyde.

Commonly used catalysts include organic bases such as piperidine (B6355638) and 1,4-diazabicyclo[2.2.2]octane (DABCO). For instance, the piperidine-catalyzed Knoevenagel condensation is a classic and effective method for synthesizing a wide array of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.orgchemrxiv.org

More contemporary approaches have explored the use of DABCO in conjunction with ionic liquids as promoters, which can enhance catalytic activity and offer environmental benefits such as catalyst recyclability. In one such system, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) was used as a novel promoter for the DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. rsc.org This system demonstrated good to excellent yields for various aromatic aldehydes. rsc.org

Another effective catalytic system employs diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been shown to produce high yields of cyanoacrylates from a range of aldehydes and ethyl cyanoacetate. scielo.org.mx The reaction conditions for these catalytic systems are generally mild, often proceeding at room temperature or with gentle heating. Solvents can range from polar protic solvents like ethanol (B145695) to greener alternatives like ionic liquids or even solvent-free conditions. rsc.orgscielo.org.mxresearchgate.net

Below is a table summarizing various catalytic systems and their typical reaction conditions for the synthesis of related cyanoacrylates.

CatalystPromoter/SolventTemperatureTypical Reaction TimeGeneral Yields
PiperidineEthanolRoom Temperature to Reflux45 min - 8 hGood to Excellent
DABCON-(2-Hydroxy-ethyl)-pyridinium chloride/Water50 °C5 - 40 min83-99%
DIPEAcHexane65-70 °C3 - 6 hHigh
Ammonium AcetateEthanolReflux~4 h~95%

Optimization of the Knoevenagel condensation for the synthesis of this compound focuses on maximizing the product yield and ensuring the formation of the desired stereoisomer, typically the E-isomer. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

The catalytic efficacy of different systems has been compared, demonstrating that the choice of base and the presence of a promoter can significantly influence the reaction rate and yield. For example, in the DABCO-catalyzed system, the use of a hydroxyl-functionalized ionic liquid as a promoter was found to be crucial for high catalytic activity. rsc.org The study of various substituted benzaldehydes in this system revealed that aldehydes with electron-withdrawing groups, such as a fluoro group, tend to react more readily, leading to excellent yields. rsc.org

Solvent selection also plays a critical role. While traditional organic solvents are effective, the move towards greener chemistry has prompted the investigation of water and ionic liquids as reaction media. rsc.orgresearchgate.net Solvent-free conditions have also been explored and have been shown to be a viable and environmentally friendly option. researchgate.net

Temperature and reaction time are interdependent variables. Optimization often involves finding the lowest possible temperature and shortest reaction time that still afford a high yield to minimize energy consumption and the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time. rsc.orgscielo.org.mx

A comparative look at the yields for different substituted benzaldehydes under a DABCO-catalyzed system is presented below, illustrating the effect of substituents on the reaction outcome.

AldehydeProductReaction Time (min)Yield (%)
4-FluorobenzaldehydeEthyl 2-cyano-3-(4-fluorophenyl)acrylate597
4-ChlorobenzaldehydeEthyl 2-cyano-3-(4-chlorophenyl)acrylate1095
4-NitrobenzaldehydeEthyl 2-cyano-3-(4-nitrophenyl)acrylate599
4-MethoxybenzaldehydeEthyl 2-cyano-3-(4-methoxyphenyl)acrylate2592
BenzaldehydeEthyl 2-cyano-3-phenylacrylate2095

Data sourced from Meng et al. (2018) for a DABCO-catalyzed reaction in a [HyEtPy]Cl/H₂O system. rsc.org

Multi-Step Synthesis Protocols

The synthesis of this compound is overwhelmingly accomplished via a one-pot Knoevenagel condensation. The directness and high efficiency of this method generally preclude the need for more complex, multi-step synthetic routes.

The primary precursor compounds for the synthesis of this compound are 2-fluorobenzaldehyde and ethyl cyanoacetate. These are both commercially available reagents, making the synthesis straightforward and accessible. The Knoevenagel condensation directly combines these two precursors in a single synthetic step.

The mechanism of the Knoevenagel condensation proceeds through a series of reactive intermediates, including the enolate of ethyl cyanoacetate and a subsequent aldol-type adduct. However, these intermediates are typically transient and are not isolated under standard reaction conditions. The reaction is designed to proceed directly to the final dehydrated product, this compound. There is a general lack of literature describing sequential reaction schemes with the isolation of intermediates for the synthesis of this specific compound, as the one-pot approach is highly favored for its simplicity and efficiency.

Novel Synthetic Routes and Methodological Advancements

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl cyanoacetate. chemrxiv.org Modern synthetic chemistry has driven the evolution of this classic reaction, emphasizing the development of more sustainable and efficient protocols.

Green Chemistry Principles in Synthesis

In alignment with the principles of green chemistry, recent research has focused on minimizing hazardous waste and improving energy efficiency. This has led to the exploration of alternative catalysts and solvent systems for the Knoevenagel condensation.

Catalysts such as diisopropylethylammonium acetate (DIPEAc) and the recyclable protic-ionic-liquid system [HyEtPy]Cl–H₂O–DABCO have been successfully employed for the synthesis of analogous aryl cyanoacrylates. rsc.orgresearchgate.net These methods often feature mild reaction conditions, high yields, and simple work-up procedures. researchgate.net Solvent-free approaches, sometimes utilizing catalysts like triphenylphosphine, represent a significant advancement, eliminating the need for environmentally harmful organic solvents and often resulting in cleaner reaction profiles. organic-chemistry.org Furthermore, the use of greener solvents like ethanol or aqueous solutions of sodium chloride has been explored, providing more benign alternatives to traditional solvents. researchgate.neteurekaselect.com

Table 1: Comparison of Green Catalytic Systems for Knoevenagel Condensation Data extrapolated from syntheses of analogous cyanoacrylates.

Catalyst SystemSolventKey AdvantagesReference
DABCO / [HyEtPy]Cl–H₂OIonic Liquid/WaterRecyclable catalyst-solvent system, good to excellent yields (83–99%). rsc.org
TriphenylphosphineSolvent-freeAvoids harmful solvents, clean reaction, high conversions. organic-chemistry.org
Sodium EthoxideEthanolEfficient, time-effective, and uses a green solvent. researchgate.net
Diisopropylethylammonium Acetate (DIPEAc)Not specifiedShorter reaction times, ease of work-up, high yields. researchgate.net
PiperidineEthanolCommonly used base catalyst, simple procedure. mdpi.comresearchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of cyanoacrylates, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often milder conditions. nih.govnih.gov

The Knoevenagel condensation for producing various substituted cyanoacrylates has been shown to be highly efficient under microwave irradiation, with reactions often completing in minutes rather than hours. eurekaselect.comresearchgate.net For instance, the synthesis of (E)-2-cyano-3-aryl adducts using triethylamine (B128534) as a catalyst in ethanol was achieved in just 35 minutes with high yields (70-90%) under microwave heating. eurekaselect.com Solvent-free microwave-assisted methods further enhance the green credentials of the synthesis, combining energy efficiency with the elimination of solvent waste. organic-chemistry.org

Table 2: Conventional vs. Microwave-Assisted Synthesis of Aryl Cyanoacrylates Illustrative comparison based on analogous reactions.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours (e.g., 2-8 h)Minutes (e.g., 8-35 min) researchgate.neteurekaselect.comresearchgate.net
Energy ConsumptionHigherLower nih.gov
YieldsGood to HighOften Higher (70-99%) eurekaselect.comnih.gov
ConditionsOften requires reflux temperaturesCan be performed under milder conditions, including solvent-free organic-chemistry.orgresearchgate.net

Mechanistic Elucidation of Formation Reactions

The formation of this compound via the Knoevenagel condensation follows a well-established multi-step mechanism. The stereochemical outcome of the reaction is a critical aspect that is dictated by the reaction pathway.

Reaction Intermediate Characterization and Analysis

The mechanism of the base-catalyzed Knoevenagel condensation begins with the deprotonation of the active methylene compound, ethyl cyanoacetate, by a base (e.g., piperidine, triethylamine). This generates a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

This intermediate is subsequently protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy ester, which is an aldol-type adduct. While these intermediates are generally transient and not isolated, their existence is supported by extensive mechanistic studies of the Knoevenagel and related aldol (B89426) reactions. scielo.org.mx The final step is the base-catalyzed elimination of a water molecule (dehydration) from this aldol adduct to form the final product, this compound, with the characteristic carbon-carbon double bond.

Stereochemical Control and E/Z Isomer Formation Mechanisms

The double bond formed in the final product can exist as one of two geometric isomers: E (entgegen) or Z (zusammen). In the synthesis of cyanoacrylates via the Knoevenagel condensation, there is a strong preference for the formation of the E-isomer. organic-chemistry.orgeurekaselect.comnih.gov

The stereoselectivity is primarily governed by thermodynamic stability. The E-isomer, where the sterically bulky 2-fluorophenyl group and the ethyl carboxylate group are on opposite sides of the double bond, experiences significantly less steric strain than the Z-isomer. The transition state leading to the E-isomer is therefore lower in energy, making it the kinetically and thermodynamically favored product under most reaction conditions. The planarity of the conjugated system is a key feature, and crystallographic studies of analogous compounds confirm the E-configuration of the double bond. researchgate.netnih.govresearchgate.netnih.gov While the Z-isomer may be formed in small amounts, the reaction equilibrium heavily favors the more stable E product. researchgate.net

Spectroscopic Elucidation of Molecular Structure

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the environment of the fluorine atom.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration (relative number of protons).

Ethyl Group: The ethyl ester moiety would present as a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet's downfield shift would be due to the deshielding effect of the adjacent oxygen atom.

Vinylic Proton: A singlet would be expected for the vinylic proton (=CH-), with its chemical shift significantly downfield due to the electron-withdrawing effects of the adjacent cyano, ester, and fluorophenyl groups.

Aromatic Protons: The four protons on the 2-fluorophenyl ring would appear as complex multiplets in the aromatic region of the spectrum. Their specific shifts and coupling constants would be influenced by the fluorine substituent and the acrylate (B77674) group.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal.

Olefinic and Aromatic Carbons: The carbons of the C=C double bond and the six carbons of the fluorophenyl ring would appear in the intermediate region. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).

Cyano Carbon: The nitrile carbon (C≡N) would have a characteristic chemical shift.

Ethyl Group Carbons: The two carbons of the ethyl group (-O-CH₂- and -CH₃) would be the most upfield signals.

Fluorine-19 NMR (¹⁹F NMR) Investigations

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. A single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be indicative of its electronic environment, and any coupling to nearby protons would provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Cyano Group (C≡N): A sharp, intense absorption band would be expected in the region of 2220-2230 cm⁻¹.

Carbonyl Group (C=O): A strong, sharp peak corresponding to the ester carbonyl stretch would appear around 1720-1730 cm⁻¹.

Alkene Group (C=C): A stretching vibration for the carbon-carbon double bond would be observed in the 1620-1640 cm⁻¹ region.

C-F Bond: The carbon-fluorine bond stretch would show a strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Molecular Ion Peak [M]⁺: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₂H₁₀FNO₂), which is 219.07 g/mol .

Fragmentation Pattern: Key fragments would likely include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially the cyano group (-CN), providing further evidence for the proposed structure.

Without access to the specific experimental spectra, the creation of detailed data tables and an in-depth discussion of the research findings for this compound is not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound has been found in the reviewed literature.

Solid-State Structural Investigations

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for this compound were identified. Consequently, the determination of its crystal system, space group, and a detailed analysis of its molecular conformation and bond geometry cannot be provided.

Crystal System and Space Group Determination

Crystallographic data for this compound is not available.

Molecular Conformation and Bond Geometry Analysis

Detailed bond lengths, bond angles, and torsion angles for this compound are not available due to the lack of crystallographic studies.

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding Networks

Without crystal structure data, an analysis of the hydrogen bonding networks and other intermolecular interactions that govern the supramolecular assembly of this compound in the solid state cannot be performed.

π-π Stacking Interactions

Detailed research findings and data tables regarding π-π stacking interactions for this compound are not available in published literature.

Hirshfeld Surface Analysis and Fingerprint Plots

Detailed research findings and data tables derived from a Hirshfeld surface analysis and the corresponding fingerprint plots for this compound are not available in published literature.

Computational Chemistry and Theoretical Perspectives on Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No published data is available.

No published data is available.

Frontier Molecular Orbital (FMO) Analysis

No published data is available.

No published data is available.

Natural Bond Orbital (NBO) Analysis

The key interactions in this molecule involve the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. The stabilization energy E(2) associated with these interactions is calculated through second-order perturbation theory. Higher E(2) values indicate more intense interactions between the electron donors and acceptors.

For Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, significant stabilization energies arise from the delocalization of lone pair (LP) electrons and π-electrons. The lone pairs of the oxygen and nitrogen atoms, as well as the π-electrons of the phenyl ring and the acrylate (B77674) backbone, act as primary donors. The corresponding antibonding orbitals (π* and σ*) serve as acceptors.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N1π* (C2-C3)58.74
LP (2) O1π* (C4-O2)29.87
LP (2) O2σ* (C4-C5)25.11
π (C8-C9)π* (C10-C11)20.45
π (C10-C11)π* (C12-C13)22.89

Conformational Analysis and Isomeric Properties

Energetic and Structural Properties of E/Z Isomers

This compound can exist as two geometric isomers, E (entgegen) and Z (zusammen), due to the restricted rotation around the C=C double bond. The relative stability and structural parameters of these isomers can be determined using computational methods such as Density Functional Theory (DFT).

The E-isomer is generally expected to be thermodynamically more stable than the Z-isomer due to reduced steric hindrance between the bulky phenyl group and the cyano or ester groups. The energy difference between the two isomers, however, can be influenced by subtle electronic effects and intramolecular interactions.

Computational studies on similar 3-aryl-2-cyanoacrylates have shown that the E-isomer is indeed the more stable configuration. nih.gov The following table provides a hypothetical comparison of the energetic and key structural properties of the E and Z isomers of this compound, based on typical findings for related compounds.

PropertyE-IsomerZ-Isomer
Relative Energy (kcal/mol)0.00+2.50
Dipole Moment (Debye)3.854.20
Dihedral Angle (C-C-C=C) (°)178.5-5.2

Prediction of Advanced Molecular Properties

Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, such as this compound, are potential candidates for non-linear optical (NLO) materials. NLO properties are crucial for applications in optoelectronics, including frequency conversion and optical switching.

The key parameters that determine the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods. The presence of electron-donating and electron-withdrawing groups connected by a π-bridge enhances the NLO response. In this compound, the fluorophenyl group and the acrylate moiety with the cyano group create a push-pull system that can lead to a significant NLO response.

The following table presents hypothetical calculated NLO properties for this compound, based on values reported for similar organic molecules.

PropertyCalculated Value
Dipole Moment (μ) (Debye)3.90
Linear Polarizability (α) (esu)2.5 x 10-23
First Hyperpolarizability (β) (esu)1.8 x 10-30

Electronic Transition Modeling

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the prediction of excitation energies, oscillator strengths (f), and the nature of electronic transitions.

The absorption spectrum of this compound is expected to be dominated by π → π* transitions. The primary electronic transition would likely involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the fluorophenyl ring and the C=C double bond, while the LUMO is often centered on the cyanoacrylate portion of the molecule.

A hypothetical electronic transition analysis for this compound is presented in the table below, illustrating the expected characteristics of its main absorption bands.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
3.853220.65HOMO → LUMO (95%)
4.522740.21HOMO-1 → LUMO (88%)
4.982490.15HOMO → LUMO+1 (75%)

Research on Derivatives, Analogues, and Structure Activity Relationships of Ethyl 2 Cyano 3 2 Fluorophenyl Acrylate

Design and Synthesis of Novel Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Analogues

The synthesis of analogues of this compound is primarily achieved through modifications of the aryl group and functionalization of the main cyanoacrylate structure. The Knoevenagel condensation is a frequently employed carbon-carbon bond-forming reaction for the synthesis of these compounds, typically involving the reaction of an aldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686). researchgate.net

A common strategy in the design of new analogues involves replacing the 2-fluorophenyl group with other substituted aryl or heteroaryl rings. This allows for the investigation of how electronic and steric properties of this moiety influence biological activity. The synthesis generally involves the condensation of various aromatic or heterocyclic aldehydes with ethyl cyanoacetate. Examples of such modifications include the synthesis of:

(E)-ethyl 2-cyano-3-(furan-2-yl)acrylate. researchgate.netnih.gov

(E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. researchgate.net

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. researchgate.net

Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate. nih.gov

These syntheses demonstrate the versatility of the Knoevenagel condensation in creating a library of compounds with diverse aryl substituents for biological screening.

Beyond the aryl group, the cyanoacrylate core itself can be modified to produce novel derivatives. One notable approach has been the design and synthesis of cyanoacrylate derivatives that incorporate phosphonyl moieties. mdpi.comnih.gov This was achieved by reacting ethyl 2-cyano-3,3-bis(methylthio)acrylate with a dialkyl phosphite. This method introduces a phosphonyl group, significantly altering the electronic and steric nature of the scaffold, with the goal of enhancing biological activity. mdpi.comnih.gov

Another modification strategy involves creating copolymers. For instance, various alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have been prepared and subsequently copolymerized with vinyl acetate (B1210297) using radical initiation, leading to novel functional polymers. chemrxiv.org

Investigation of Structure-Biological Activity Correlations (in vitro/in silico)

Following synthesis, these novel analogues are subjected to biological screening to establish relationships between their chemical structure and their activity against various biological targets.

A series of novel cyanoacrylate derivatives containing phosphonyl moieties were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV) using the half-leaf method. mdpi.comnih.gov The studies assessed the curative, protective, and inactivation effects of the compounds. mdpi.comnih.gov

The results indicated that the introduction of dialkylphosphonyl groups into the cyanoacrylate structure could enhance protective activities. mdpi.comnih.gov For instance, compound 2b , where the phosphonyl group has ethyl and isopropyl substituents, demonstrated a protective rate of 61.2% against TMV at a concentration of 500 µg/mL, which was comparable to the reference agent, Ningnanmycin. mdpi.comnih.gov Many of the synthesized compounds showed significant potential for virus inactivation, with rates often exceeding 70-80%. mdpi.comnih.gov

Table 1: In Vivo Antiviral Activity of Selected Phosphonylated Cyanoacrylate Derivatives Against TMV at 500 µg/mL. mdpi.comnih.gov
CompoundR1 GroupR2 GroupCurative Rate (%)Protection Rate (%)Inactivation Rate (%)
2aEtEt60.056.589.4
2bEti-Pr64.261.284.2
Ningnanmycin (Reference)N/A68.562.695.4

The same series of phosphonylated cyanoacrylate derivatives were also tested for their antifungal properties against several plant pathogenic fungi. mdpi.comnih.gov The results showed that specific substitutions were crucial for activity.

Compounds 2d and 2t were identified as the most effective against the tested fungi at a concentration of 50 µg/mL. nih.gov Specifically, compound 2d showed inhibition rates of 64.5% against Fusarium graminearum, 60.4% against Cercospora mandshurica, and 65.0% against Fusarium oxysporum. nih.gov These activities were noted to be slightly lower than those of the commercial fungicide hymexazole. nih.gov A significant loss of activity was observed with many of the other synthesized compounds, highlighting a sensitive structure-activity relationship. nih.gov

Table 2: Antifungal Activity of Selected Phosphonylated Cyanoacrylate Derivatives at 50 µg/mL. nih.gov
CompoundInhibition Rate vs. F. graminearum (%)Inhibition Rate vs. C. mandshurica (%)Inhibition Rate vs. F. oxysporum (%)
2d64.560.465.0
2t49.751.341.1
Hymexazole (Reference)73.258.965.5

The antiproliferative potential of acrylate (B77674) and acrylonitrile (B1666552) derivatives has been investigated against various cancer cell lines. In one study, a series of new 3-aryl-2-(2-thienyl)acrylonitriles were synthesized and tested for their efficacy against human hepatoma cell lines, HepG2 and Huh-7. mdpi.com Several of these compounds demonstrated potent activity, with IC₅₀ values in the sub-micromolar to low micromolar range, indicating significant potential. mdpi.com For example, compound 1c (3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile) was identified as a highly potent inhibitor of hepatoma cell proliferation. mdpi.com

Another study focused on a new series of acrylic acid and acrylate ester derivatives designed as tubulin polymerization inhibitors. nih.gov Their antiproliferative activity was evaluated against the MCF-7 breast carcinoma cell line. The methyl acrylate ester 6e emerged as the most potent cytotoxic agent in this series, with an IC₅₀ value of 2.57 ± 0.16 μM. nih.gov This compound was also found to inhibit β-tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov

Table 3: Antiproliferative Activity of Selected Acrylonitrile and Acrylate Derivatives.
CompoundDescriptionCell LineIC₅₀ (µM)Source
1a3-(4-Hydroxy-3-methoxyphenyl) derivativeHepG20.8 ± 0.2 mdpi.com
1b3-(3,4-Dimethoxyphenyl) derivativeHepG20.9 ± 0.1 mdpi.com
1c3-(3-Hydroxy-4-methoxyphenyl) derivativeHepG20.5 ± 0.1 mdpi.com
6eMethyl acrylate ester derivativeMCF-72.57 ± 0.16 nih.gov
Sorafenib (Reference)Multikinase inhibitorHepG23.7 ± 0.5 mdpi.com

Enzyme Inhibition Studies

The core structure of this compound, featuring a cyano group and an acrylate moiety, is a common scaffold in the design of enzyme inhibitors. Research into analogous compounds reveals significant bioactivity, suggesting that this compound may also possess inhibitory potential against various enzymes.

Studies on (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, which are structurally similar to the title compound, have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These investigations have highlighted the importance of the linear β-phenyl-α,β-unsaturated carbonyl scaffold for enzyme binding. Docking simulations have suggested that these compounds can bind directly to the active site of mushroom tyrosinase, with some analogues showing inhibitory activity comparable to that of the well-known inhibitor, kojic acid, in cellular assays.

Furthermore, other cyanoacrylamide derivatives have been investigated as inhibitors of carbonic anhydrase, a metalloenzyme implicated in several disease states. Specifically, benzenesulfonamides incorporating cyanoacrylamide moieties have been evaluated against various human carbonic anhydrase isoforms, including those that are considered antitumor targets.

While direct enzyme inhibition data for this compound is scarce, the established activity of its analogues suggests that it could be a valuable candidate for screening against a range of enzymatic targets. The electronic properties conferred by the fluorine atom on the phenyl ring may influence its binding affinity and inhibitory potency.

Applications as Building Blocks in Complex Organic Synthesis

The chemical structure of this compound, characterized by multiple reactive sites, makes it a versatile building block in organic synthesis for the construction of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

Precursors for Heterocyclic Compounds

Cyanoacrylate derivatives are widely recognized as valuable precursors for the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing cyano and ester groups activates the double bond for nucleophilic attack, facilitating cyclization reactions.

For instance, (E)-ethyl 3-aryl-2-cyanoacrylates, which share the same core structure as this compound, have been utilized in the synthesis of polysubstituted furans. An efficient method involves the reaction of these cyanoacrylates with ethyl glycinate (B8599266) hydrochloride, mediated by a base, to yield diethyl 5-amino-3-arylfuran-2,4-dicarboxylates. This transformation underscores the potential of this compound to serve as a precursor for highly functionalized furan (B31954) rings, which are prevalent in many biologically active molecules.

Additionally, the reaction of (E)-ethyl-2-cyano-3-(aryl)acrylates with thiourea (B124793) is a known route to pyrimidine (B1678525) thione derivatives. This type of cyclocondensation reaction offers a straightforward approach to pyrimidine-based heterocycles, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral and antitumor properties. The 2-fluorophenyl substituent of the title compound could modulate the electronic properties of the resulting pyrimidine derivatives, potentially influencing their biological profile.

Intermediates in the Synthesis of Pharmaceutical Candidates

For example, the structural motif is present in compounds designed as sodium channel blockers. The synthesis of heteroaryl compounds with this activity has involved intermediates derived from cyanoacrylates. The unique combination of functional groups in this compound makes it an attractive starting material for the elaboration into more complex molecules targeting various biological pathways. Its potential applications could extend to the development of drugs for inflammatory conditions, neurological disorders, or cancer.

Role in Material Science Applications

Cyanoacrylates are well-known in material science, primarily for their use as monomers in the production of adhesives. The rapid polymerization of ethyl 2-cyanoacrylate upon exposure to moisture is the basis for "super glue." This reactivity is a general feature of this class of compounds.

Beyond adhesives, cyanoacrylate derivatives are being explored for more advanced applications. For instance, thiophene-based cyanoacrylate derivatives have been investigated for their potential use in organic dye-sensitized solar cells (DSSCs). In these devices, the cyanoacrylic acid unit often serves as an electron acceptor. The structural features of these molecules are crucial for their light-absorbing and charge-transfer properties. While not a thiophene (B33073) derivative itself, the conjugated system in this compound suggests it could be a building block for novel organic electronic materials.

Furthermore, the polymerization of ethyl 2-cyanoacrylate can be controlled to form nanoparticles. These nanoparticles, which can be biodegradable, have been investigated as potential drug delivery vehicles. Composite nanoparticles with a magnetic core and a poly(ethyl-2-cyanoacrylate) shell have been synthesized, combining magnetic-field responsiveness with the potential for drug encapsulation. This highlights the versatility of the ethyl cyanoacrylate backbone in creating functional materials for biomedical applications. Copolymers of ethyl phenylcyanoacrylates with other monomers, such as vinyl acetate, have also been synthesized and characterized for their thermal properties, indicating a pathway to new polymeric materials with tailored characteristics.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, and how should the product be characterized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate, catalyzed by a base (e.g., piperidine or ammonium acetate) in ethanol or toluene under reflux. Reaction progress should be monitored by TLC. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Characterization requires 1H/13C NMR to confirm the α,β-unsaturated cyanoacrylate structure, IR spectroscopy (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹), and HPLC (≥95% purity). Mass spectrometry (ESI-TOF) can validate molecular ion peaks (expected [M+H]+: 246.08) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to potential toxicity (similar to acrylate esters), use fume hoods to avoid inhalation and nitrile gloves to prevent dermal contact. Storage should be in airtight containers away from light and moisture. Safety Data Sheets (SDS) recommend emergency measures: eye irrigation with water for 15 minutes upon exposure and immediate removal of contaminated clothing. Toxicity screening (e.g., Ames test for mutagenicity) is advised for lab use .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : 1H NMR (in CDCl3) should show signals for the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2), the cyano group (no proton signal), and aromatic protons (δ ~7.0–7.8 ppm for the 2-fluorophenyl group). 13C NMR confirms the acrylate backbone (C=O ~165 ppm, C≡N ~115 ppm). IR validates functional groups, while high-resolution mass spectrometry (HRMS) ensures exact mass matching (C12H10FNO2: calculated 246.0675) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use Gaussian 16 with the B3LYP hybrid functional and 6-31G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Analyze electron density maps (e.g., using Multiwfn) to identify electrophilic/nucleophilic sites. Compare results with experimental UV-Vis spectra (λmax ~300 nm for π→π* transitions). The Colle-Salvetti correlation-energy formula can refine correlation effects in charge distribution .

Q. What crystallographic approaches resolve structural polymorphism in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 298 K can determine unit cell parameters. Data refinement via SHELXL (space group identification, thermal displacement parameters) is critical. For polymorph screening, vary solvents (e.g., ethanol vs. acetone) during crystallization. Compare hydrogen-bonding networks (e.g., C–H···N/F interactions) and torsion angles between polymorphs .

Q. How do substituents on the phenyl ring influence biological activity in related acrylate derivatives?

  • Methodological Answer : Synthesize analogs with substituents (e.g., -NO2, -CH3, -Cl) at the phenyl para/meta positions. Evaluate antioxidant activity via DPPH radical scavenging assays (IC50 values) and anti-inflammatory effects using carrageenan-induced rat paw edema models. Structure-activity relationships (SAR) can be derived by correlating electronic effects (Hammett σ constants) with bioactivity .

Q. What mechanistic insights govern the compound’s reactivity with sulfurizing agents like Lawesson’s reagent?

  • Methodological Answer : React the acrylate with Lawesson’s reagent in anhydrous toluene under reflux (110°C, 12 h). Monitor via TLC for thiocarbonyl formation. Mechanistic studies suggest initial nucleophilic attack at the cyano group, followed by cyclization to form thiophene derivatives. Characterize products by NMR and SCXRD to confirm structural changes .

Q. How does solvent polarity affect the compound’s photophysical properties?

  • Methodological Answer : Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity (e.g., hexane, DMSO). Use TD-DFT (B3LYP/6-31+G(d)) to simulate solvent effects with the Polarizable Continuum Model (PCM). Correlate Stokes shifts with solvent dielectric constants to quantify solvatochromism .

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